[Tyr6]-Angiotensin II: A Comprehensive Technical Guide
[Tyr6]-Angiotensin II: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of [Tyr6]-Angiotensin II, an analog of the potent vasoconstrictor Angiotensin II (Ang II). While the discovery of Angiotensin II dates back to the 1930s, the synthesis and study of its analogs, including those with substitutions at the sixth position, have been crucial for understanding its structure-activity relationships and receptor interactions. This document details the synthesis, biological activity, and signaling pathways associated with [Tyr6]-Angiotensin II, offering valuable insights for researchers in pharmacology and drug development. The guide includes detailed experimental protocols and visual representations of key biological processes to facilitate a comprehensive understanding of this important Angiotensin II analog.
Discovery and Significance
The journey to understanding the renin-angiotensin system (RAS) began in 1898 with the discovery of renin by Tigerstedt and Bergman. However, it was not until the 1930s that Angiotensin was isolated. Subsequent research led to the characterization and synthesis of Angiotensin II, the primary active component of the RAS.
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the study of peptides, enabling the systematic synthesis of numerous Angiotensin II analogs. This allowed researchers to investigate the contribution of each amino acid residue to the peptide's biological activity. The substitution of the native histidine at position 6 with tyrosine ([Tyr6]-Angiotensin II) was part of these extensive structure-activity relationship (SAR) studies aimed at elucidating the roles of specific residues in receptor binding and activation. These studies revealed that the side chains of tyrosine at position 4 and histidine at position 6 are key determinants for receptor affinity.[1]
Synthesis of [Tyr6]-Angiotensin II
The chemical synthesis of [Tyr6]-Angiotensin II is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is a widely used approach that offers mild cleavage conditions.
General Principle of Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The process consists of repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid until the desired sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed.
Detailed Synthesis Protocol for [Tyr6]-Angiotensin II
The sequence of [Tyr6]-Angiotensin II is Asp-Arg-Val-Tyr-Ile-Tyr-Pro-Phe.
Materials:
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Fmoc-Phe-Wang resin (or other suitable resin for C-terminal carboxylic acid)
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Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine)
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Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
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Solvents: DMF, DCM (Dichloromethane)
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Washing solvents: DMF, DCM, Methanol
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Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5 v/v/v)
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Ether (cold, for precipitation)
Experimental Workflow:
A generalized workflow for the synthesis of a peptide using SPPS is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
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Resin Preparation: Start with Fmoc-Phe-Wang resin. Swell the resin in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the phenylalanine residue by treating the resin with 20% piperidine in DMF for 20 minutes.
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Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
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Coupling of Proline: Activate Fmoc-Pro-OH with HBTU and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours.
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Washing: Wash the resin with DMF.
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Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Asp(OtBu)-OH.
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Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM and methanol, and then dry the resin.
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Cleavage and Deprotection: Treat the dried peptide-resin with the cleavage cocktail (e.g., TFA/TIS/Water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu, Pbf, OtBu).
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Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Lyophilization: Lyophilize the purified peptide fractions to obtain the final [Tyr6]-Angiotensin II as a white powder.
Biological Activity and Quantitative Data
The biological activity of Angiotensin II analogs is primarily assessed by their binding affinity to the Angiotensin II receptors (AT1 and AT2) and their ability to elicit a physiological response, such as vasoconstriction (pressor activity).
Receptor Binding Affinity
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Reference |
| Angiotensin II | AT1 | ~0.35 nM (High affinity) | [3] |
| AT2 | Similar to AT1 | ||
| [Sar1,Ile8]-Angiotensin II | AT1 | High affinity (Antagonist) | |
| [Gly6]-Angiotensin II | AT1 | Moderately reduced | [2] |
| AT2 | Moderately affected | [2] | |
| [Tyr6]-Angiotensin II | AT1 | Expected to be altered | |
| AT2 | Expected to be altered |
Note: Specific quantitative data for [Tyr6]-Angiotensin II is not provided in the search results. The table reflects expected trends based on related analogs.
Pressor Activity
The pressor activity of Angiotensin II analogs is a measure of their ability to increase blood pressure. The C-terminal phenylalanine is crucial for the intrinsic activity of Angiotensin II.[1] The pressor response to Angiotensin II is enhanced in aged individuals and is associated with inflammation, vasoconstriction, and oxidative stress.[4] The pressor activity of Angiotensin II and its analogs is typically evaluated in vivo by measuring the increase in blood pressure following administration.
Signaling Pathways
Angiotensin II exerts its effects by binding to at least two major G protein-coupled receptors (GPCRs): the AT1 receptor and the AT2 receptor.
AT1 Receptor Signaling
The AT1 receptor is responsible for most of the well-known physiological and pathophysiological effects of Angiotensin II, including vasoconstriction, aldosterone release, and cell growth. Upon binding of an agonist like Angiotensin II or its active analogs, the AT1 receptor couples to several G proteins, primarily Gq/11 and Gi/o.
Caption: Simplified AT1 Receptor Signaling Pathway.
Key steps in AT1 receptor signaling:
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Ligand Binding: [Tyr6]-Angiotensin II binds to the AT1 receptor.
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G Protein Activation: The receptor activates the Gq/11 protein.
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PLC Activation: Gq/11 activates Phospholipase C (PLC).
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Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
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Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
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PKC Activation: DAG and increased intracellular Ca2+ activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and Ca2+ trigger downstream signaling cascades, including the MAP kinase pathway, leading to various cellular responses.
AT2 Receptor Signaling
The AT2 receptor often mediates effects that counterbalance those of the AT1 receptor, such as vasodilation and anti-proliferative effects. Its signaling is less well-characterized but is thought to involve G proteins of the Gi family, leading to the activation of phosphatases and inhibition of growth-promoting pathways.
Caption: Simplified AT2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity of [Tyr6]-Angiotensin II to AT1 and AT2 receptors.
Materials:
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Cell membranes expressing either AT1 or AT2 receptors (e.g., from transfected cell lines or tissues like rat liver for AT1 and porcine myometrium for AT2).[2]
-
Radiolabeled Angiotensin II analog (e.g., 125I-[Sar1,Ile8]-Angiotensin II).
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Unlabeled [Tyr6]-Angiotensin II (competitor ligand) at various concentrations.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with the cell membranes in the binding buffer.
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Competition: Add increasing concentrations of unlabeled [Tyr6]-Angiotensin II to the tubes. Include a control with no competitor (total binding) and a control with a high concentration of an unlabeled standard ligand to determine non-specific binding.
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Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
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Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
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Counting: Measure the radioactivity retained on the filters using a gamma or scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Pressor Activity Assay
This protocol measures the effect of [Tyr6]-Angiotensin II on blood pressure in an animal model.
Materials:
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Anesthetized, catheterized animal model (e.g., rat).
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[Tyr6]-Angiotensin II dissolved in a suitable vehicle (e.g., saline).
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Blood pressure transducer and recording system.
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Infusion pump.
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into a femoral artery (for blood pressure measurement) and a femoral vein (for drug administration).
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Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure (MAP).
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Drug Administration: Administer increasing doses of [Tyr6]-Angiotensin II intravenously.
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Blood Pressure Monitoring: Continuously monitor and record the MAP.
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Data Analysis: Plot the change in MAP from baseline against the dose of [Tyr6]-Angiotensin II to generate a dose-response curve. From this, the potency (e.g., ED50) and efficacy of the compound can be determined.
Conclusion
[Tyr6]-Angiotensin II, as an analog of the endogenous hormone Angiotensin II, serves as a valuable tool for dissecting the molecular mechanisms of the renin-angiotensin system. Understanding its synthesis, receptor binding characteristics, and signaling pathways is crucial for the rational design of novel therapeutics targeting the AT1 and AT2 receptors. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in their efforts to further explore the pharmacology of Angiotensin II and its analogs, ultimately contributing to the development of new treatments for cardiovascular and other related diseases.
References
- 1. Structural features of angiotensin II which are important for biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and AT2 receptor-binding properties of angiotensin II analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of angiotensin II receptor subtypes in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pressor response to angiotensin II is enhanced in aged mice and associated with inflammation, vasoconstriction and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
